REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH:10](C(OC)=O)[C:11]([O:13]C)=[O:12])[CH:5]=[C:4]([CH3:19])[CH:3]=1.[ClH:20]>>[ClH:20].[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[C:4]([CH3:19])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC(=N1)CCC(C(=O)OC)C(=O)OC)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 h
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with 2×15 mL of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the aqueous phase was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC(=CC(=N1)CCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |